Quinoline-13C3,15N
Description
Quinoline-13C3,15N is a stable isotopically labeled derivative of quinoline, a heterocyclic aromatic compound with the molecular formula C₉H₇N. The "13C3,15N" designation indicates that three carbon atoms are replaced with the ¹³C isotope, and one nitrogen atom is replaced with the ¹⁵N isotope. This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies, where isotopic precision is critical .
Quinoline itself is a precursor to pharmaceuticals, agrochemicals, and dyes due to its versatile reactivity . The isotopic labeling allows researchers to track molecular behavior in biological and chemical systems with high specificity. For example, ¹³C and ¹⁵N labeling enables dual detection in NMR, overcoming sensitivity limitations associated with natural abundance isotopes .
Properties
Molecular Formula |
C₆¹³C₃H₇¹⁵N |
|---|---|
Molecular Weight |
133.13 |
Synonyms |
1-Azanaphthalene-13C3,15N; 1-Benzazine-13C3,15N; B 500-13C3,15N; Benzo[b]pyridine-13C3,15N; Benzopyridine-13C3,15N; Leucol-13C3,15N; Leucoline-13C3,15N; Leukol-13C3,15N; NSC 3396-13C3,15N; Quinolin-13C3,15N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- NMR Advancements: Dual ¹³C/¹⁵N labeling in quinoline enables precise structural analysis, overcoming limitations of single-isotope probes .
- Metabolic Studies: Residual ¹⁵N from labeled fertilizers (e.g., cattle slurry) enters soil organic pools, but quinoline’s stability in such systems remains understudied .
- Pharmacokinetics: Labeled quinolines help quantify drug uptake and excretion, contrasting with unlabeled variants that obscure metabolic pathways .
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